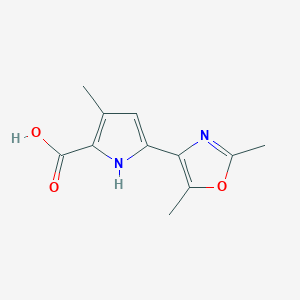
3-Amino-4-((3-methyloxetan-3-YL)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistent quality. Companies like ChemScene and CymitQuimica offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and various catalysts .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. Detailed information on the products formed is often proprietary and may require further research .
Scientific Research Applications
3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are often the subject of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile include:
- 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzamide
- 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzoic acid
Uniqueness
What sets this compound apart is its unique combination of reactivity and selectivity, which makes it particularly valuable for advanced applications in various fields .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-4-[(3-methyloxetan-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-12(6-15-7-12)8-16-11-3-2-9(5-13)4-10(11)14/h2-4H,6-8,14H2,1H3 |
InChI Key |
ADOQSKIRJWWKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)







![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)



